molecular formula C17H25NO2 B14564745 3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate CAS No. 61909-37-3

3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate

Cat. No.: B14564745
CAS No.: 61909-37-3
M. Wt: 275.4 g/mol
InChI Key: CYYSDSJEVSJJTE-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate is an organic compound that features a piperidine ring attached to a propyl chain, which is further connected to a 3,5-dimethylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 3-(piperidin-1-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions involving the piperidine nitrogen.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: 3-(Piperidin-1-yl)propyl 3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)propyl benzoate: Lacks the methyl groups on the benzene ring.

    3-(Piperidin-1-yl)propyl 4-methylbenzoate: Has a single methyl group on the benzene ring.

    3-(Piperidin-1-yl)propyl 2,4-dimethylbenzoate: Methyl groups are positioned differently on the benzene ring.

Uniqueness

3-(Piperidin-1-yl)propyl 3,5-dimethylbenzoate is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring also adds to its versatility in various applications.

Properties

CAS No.

61909-37-3

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 3,5-dimethylbenzoate

InChI

InChI=1S/C17H25NO2/c1-14-11-15(2)13-16(12-14)17(19)20-10-6-9-18-7-4-3-5-8-18/h11-13H,3-10H2,1-2H3

InChI Key

CYYSDSJEVSJJTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OCCCN2CCCCC2)C

Origin of Product

United States

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